molecular formula C9H12 B147676 5-Vinyl-2-norbornene CAS No. 3048-64-4

5-Vinyl-2-norbornene

Cat. No.: B147676
CAS No.: 3048-64-4
M. Wt: 120.19 g/mol
InChI Key: INYHZQLKOKTDAI-UHFFFAOYSA-N
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Description

5-Vinyl-2-norbornene, also known as 5-ethenylbicyclo[2.2.1]hept-2-ene, is an organic compound with the molecular formula C9H12. It is a colorless liquid that is used as a monomer in the production of various polymers. The compound is characterized by its bicyclic structure, which includes a norbornene ring with a vinyl group attached at the 5-position. This unique structure imparts specific chemical properties that make it valuable in industrial applications.

Mechanism of Action

Target of Action

5-Vinyl-2-norbornene (VNB) primarily targets palladium complexes in its reactions . These complexes serve as precatalysts in the vinylic addition polymerization of VNB . The palladium complexes interact with VNB to initiate the polymerization process .

Mode of Action

The interaction of VNB with its targets involves the insertion of VNB into a Pd–H bond generated from the neutral complex or into a Pd–C (benzyl) bond when the cationic palladium complex is preformed . This interaction leads to the transformation from η3- to a σ-benzyl, which opens a coordination site on the metal that favors the initiation .

Biochemical Pathways

The primary biochemical pathway affected by VNB is the vinylic addition polymerization . This process involves the homopolymerization of VNB, leading to high molecular weight polymers where the exocyclic pendant double bond is preserved . The nature of the counterion is important in the propagation of the polymerization .

Pharmacokinetics

The efficiency of these processes can be affected by the concentration of palladium, with only 2 ppm of palladium needed to obtain high yields of the polymer .

Result of Action

The molecular result of VNB’s action is the formation of high molecular weight polymers . These polymers preserve the exocyclic pendant double bond of VNB . On a cellular level, the addition of VNB to bacterial cells leads to the appearance of DNA damage inducing the SOS response and Dps expression with slight activation of the OxyR-mediated response to oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of VNB. Additionally, safety data sheets indicate that VNB is a flammable liquid and vapor, suggesting that environmental factors such as heat and open flames can influence its stability and reactivity .

Biochemical Analysis

Biochemical Properties

5-Vinyl-2-norbornene plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of high molecular weight polymers. For instance, benzylic palladium complexes are used as precatalysts in the vinylic addition polymerization of this compound, leading to the formation of high molecular weight polymers . The compound’s interactions with these catalysts are crucial for the initiation and propagation of the polymerization process.

Cellular Effects

The effects of this compound on cellular processes have been studied using various biosensors. It has been shown to induce DNA damage in bacterial cells, leading to the activation of the SOS response and the expression of stress-related proteins such as Dps . This indicates that this compound can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. It can bind to enzymes and proteins, influencing their activity. For example, the polymerization of this compound involves the insertion of the compound into a palladium-hydrogen or palladium-carbon bond, which initiates the polymerization process . These binding interactions are essential for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound can induce DNA damage and oxidative stress in bacterial cells, with the highest toxic effects observed shortly after exposure . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the activation of stress responses in bacteria can persist even after the initial exposure to this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses of the compound can lead to increased toxicity and adverse effects. For example, studies have shown that the compound can cause DNA damage and oxidative stress in bacterial cells at higher concentrations . These findings suggest that careful consideration of dosage is essential when studying the compound’s effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including hydrogenation and isomerization reactions. The compound can be hydrogenated in the presence of palladium catalysts, leading to the formation of saturated hydrocarbons . Additionally, this compound can undergo isomerization to form 5-ethylidene-2-norbornene, which is an important intermediate in the production of ethylene propylene diene elastomers . These metabolic pathways highlight the compound’s versatility in chemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with various transporters and binding proteins. For instance, the compound’s gas-transport properties have been studied in detail, revealing its ability to permeate through polymer membranes . These findings suggest that this compound can be efficiently transported and distributed within biological systems.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound’s interactions with specific enzymes and proteins can direct it to particular cellular compartments. For example, the isomerization of this compound in the presence of cobalt and ethylaluminum compounds can lead to the formation of different isomers, which may localize to distinct subcellular regions . These localization patterns can influence the compound’s biochemical activity and overall function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Vinyl-2-norbornene can be synthesized through the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene. The reaction is typically carried out in the presence of a catalyst, such as a supported fluoride compound, to improve the conversion rate and yield. The reaction conditions often involve temperatures ranging from 150°C to 220°C and the use of solvents like hydrocarbon-based compounds or aromatic hydrocarbons .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous tubular reactors under high temperature and pressure. This method allows for the efficient production of the compound through multiple cycloaddition reactions between cyclopentadiene and 1,3-butadiene . The use of supported catalysts, such as those containing fluoride compounds, enhances the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Vinyl-2-norbornene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to undergo a wide range of chemical reactions, including polymerization, isomerization, and hydrogenation. Its bicyclic structure with a vinyl group at the 5-position imparts specific chemical properties that make it valuable in various industrial and research applications. The compound’s versatility in forming high molecular weight polymers and its use as a building block in organic synthesis highlight its significance in the field of chemistry .

Properties

IUPAC Name

5-ethenylbicyclo[2.2.1]hept-2-ene
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InChI

InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7-9H,1,5-6H2
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InChI Key

INYHZQLKOKTDAI-UHFFFAOYSA-N
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Canonical SMILES

C=CC1CC2CC1C=C2
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Molecular Formula

C9H12
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Related CAS

30604-01-4
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID6029250
Record name Vinylnorbornene
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Molecular Weight

120.19 g/mol
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Physical Description

Liquid, Liquid; [IUCLID]
Record name Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
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Vapor Pressure

6.0 [mmHg]
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CAS No.

3048-64-4, 23890-32-6, 25093-48-5, 117110-17-5, 117110-18-6
Record name 5-Vinyl-2-norbornene
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Record name 5-Vinylnorborn-2-ene, exo-
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Record name Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-. (1R,4S,5R)-rel-
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Record name Bicyclo(2.2.1)hept-2-ene, 5-ethenyl-, (1R,4S,5S)-rel-
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Record name 5-Vinyl-2-norbornene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Vinyl-2-norbornene?

A1: this compound has the molecular formula C9H12 and a molecular weight of 120.19 g/mol.

Q2: How can the structure of VNB and its derivatives be characterized?

A2: Spectroscopic techniques like Infrared Spectroscopy (IR), 1H NMR, 13C NMR, and 2D NMR techniques such as COSY and C,H-correlation are commonly employed to elucidate the structure of VNB and its polymers. [, , , , ]

Q3: Does the isomerism of the vinyl group in VNB influence its reactivity?

A3: Yes, the exo and endo isomers of VNB can exhibit different reactivity. For instance, in the iodination reaction with 5-(2-hydroxyethyl)-2-norbornene, only the endo isomer undergoes cyclization to form the iodo ether. [] Additionally, in copolymerization reactions, the endo and exo isomers of the unreacted vinyl group in the polymer are present in a 3:1 ratio. []

Q4: What is a major reaction pathway of VNB in polymerization?

A4: VNB commonly undergoes addition polymerization through its cyclic double bond, leaving the vinyl group unreacted for further modification. This selectivity is observed with various catalytic systems. [, , , , , ]

Q5: What types of catalysts are effective in VNB polymerization?

A5: Various catalysts have proven effective for VNB polymerization, including:

  • Metallocene catalysts, such as those activated by methylaluminoxane (MAO). [, , , , , ]
  • N-heterocyclic carbene Pd-complexes, exhibiting high activity even at high monomer/Pd ratios. []
  • Titanium-based catalysts, including those bearing bis(β-enaminoketonato) ligands. []
  • Oxovanadium(V) complexes, enabling the synthesis of copolymers with high VNB incorporation. []
  • Half-metallocene zirconium(IV) complexes, demonstrating high activity and comonomer incorporation. []

Q6: Can VNB be copolymerized with other monomers?

A6: Yes, VNB is frequently copolymerized with other monomers like ethylene, propylene, and norbornene to modify the properties of the resulting polymers. [, , , , , , , , , , ]

Q7: What are the advantages of using VNB in EPDM rubber production?

A7: VNB is a desirable third monomer in ethylene-propylene-diene monomer (EPDM) rubber due to its high peroxide crosslinking efficiency compared to other dienes like 5-ethylidene-2-norbornene (ENB) and dicyclopentadiene (DCPD). This allows for reduced peroxide and co-agent usage in EPDM formulations. [, , , ]

Q8: How does the structure of the catalyst influence VNB polymerization?

A8: The steric and electronic properties of the catalyst significantly influence VNB polymerization activity, affecting factors like comonomer incorporation and molecular weight. [, , ]

Q9: Can the vinyl group in VNB polymers be further functionalized?

A9: Yes, the pendant vinyl group in VNB polymers provides a versatile handle for post-polymerization modifications. For example, it can be converted into hydroxy or epoxy groups, expanding the applications of the resulting functionalized polymers. [, , ]

Q10: What is the role of the thiol-ene click reaction in functionalizing VNB-containing polymers?

A10: The thiol-ene click reaction offers a facile and efficient method to introduce various polar functionalities into polyethylene chains containing VNB units. This reaction exhibits high efficiency with various thiols, enabling control over the polar group content in the final functional polyethylene. []

Q11: How does the structure of the thiol impact its reactivity in the thiol-ene click reaction with VNB-containing polymers?

A11: The reactivity of thiols in the thiol-ene click reaction with VNB-containing polymers depends on their solubility and the electron-withdrawing inductive effect of the polar group. Generally, thiols with stronger electron-withdrawing groups and higher solubility exhibit higher reactivity. []

Q12: What is the influence of the double bond type on the thiol-ene click reaction with VNB-containing polymers?

A12: The reactivity of different double bond types towards the thiol-ene click reaction follows the order: terminal > internal > cyclic. This trend influences the choice of comonomer (VNB, ENB, or DCPD) used in ethylene copolymerization for subsequent functionalization. []

Q13: Can VNB be isomerized to other compounds?

A13: Yes, VNB can be isomerized to 5-ethylidene-2-norbornene (ENB) using catalysts like alkali metal hydrides combined with specific amines, or with a Cp2TiCl2-LiAlH4 system. [, ]

Q14: What is the mechanism of VNB isomerization to ENB?

A14: Experimental evidence from electron paramagnetic resonance (EPR) and UV-vis spectroscopy suggests that the isomerization of VNB to ENB proceeds through a radical mechanism. []

Q15: What applications does VNB have in material science?

A15: VNB is utilized in developing low-loss dielectric inks for printed radio frequency and microwave devices due to its desirable dielectric properties and processability. []

Q16: What are the toxicological properties of VNB?

A16: Subchronic repeated vapor exposure studies in rats indicated that VNB can cause hyaline droplet nephropathy in male rats, particularly at higher concentrations. [] Other studies showed potential DNA damage in bacteria. []

Q17: Are there environmental concerns related to VNB?

A17: While limited information is available on the environmental impact of VNB, its potential toxicity to aquatic organisms and its persistence in the environment should be considered. []

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